N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide is a complex organic compound classified within the imidazo[1,2-a]pyridine family. This compound is notable for its potential pharmacological applications, particularly in medicinal chemistry. The structure features an imidazo[1,2-a]pyridine moiety linked to a benzofuran-2-carboxamide, which enhances its biological activity and versatility as a pharmaceutical agent.
This compound is synthesized through various chemical methods and is recognized for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. It belongs to a broader class of compounds known for their interactions with biological targets such as kinases and receptors involved in cell signaling pathways.
The synthesis of N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide typically involves several steps:
The reaction conditions typically involve refluxing the reactants in an appropriate solvent (such as dichloromethane or dimethylformamide) under an inert atmosphere to prevent moisture interference. The yield can be optimized by adjusting the stoichiometry of the reactants and the reaction time.
The molecular formula for N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide is C₁₅H₁₈N₄O, with a molecular weight of approximately 318.4 g/mol. The structure comprises several functional groups that contribute to its chemical properties:
The compound's three-dimensional structure can be analyzed using computational chemistry software to predict its conformation and potential interactions with biological macromolecules.
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide can undergo various chemical reactions:
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide exhibits its pharmacological effects primarily through modulation of specific biological targets:
Studies have shown that compounds within this class can significantly alter cellular processes related to proliferation and apoptosis, making them candidates for therapeutic interventions in cancer and other diseases.
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide typically exhibits:
The compound has a moderate melting point indicative of its crystalline nature and stability under standard laboratory conditions. Its reactivity profile allows for various modifications that can enhance its pharmacological properties.
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide has several scientific applications:
The strategic fusion of imidazo[1,2-a]pyridine and benzofuran scaffolds represents a privileged architectural motif in medicinal chemistry, leveraging the complementary pharmacological profiles of both heterocycles. Imidazo[1,2-a]pyridine cores exhibit broad bioactivity against infectious and proliferative targets due to their capacity for π-π stacking interactions and hydrogen bonding via the pyridine nitrogen and bridging nitrogen atoms [1] [9]. Benzofuran components contribute enhanced planarity and increased lipophilicity, facilitating membrane penetration. The hybrid compound N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide exemplifies this design, where the benzofuran-2-carboxamide moiety is linked through a flexible N-ethylaminomethyl tether to the imidazo[1,2-a]pyridine C3 position—a modification known to preserve target engagement while optimizing physicochemical properties [1].
This hybrid approach mirrors clinically validated antitubercular agents like Q203 (imidazo[1,2-a]pyridine-3-carboxamide targeting QcrB) and BTZ043 (benzothiazinone targeting DprE1), demonstrating how scaffold fusion can yield novel chemotypes with dual mechanistic advantages [1]. Computational analyses reveal that the methylene linker in such hybrids provides conformational flexibility, enabling optimal orientation for binding disparate enzymatic pockets. The N-ethyl group further moderates lipophilicity, balancing cellular uptake and solubility—a critical parameter for compounds targeting intracellular pathogens like Mycobacterium tuberculosis [1] [9].
Table 1: Structural and Bioactivity Comparison of Key Imidazo[1,2-a]pyridine Hybrids
Compound | Core Scaffold | Target | MIC/IC₅₀ | Key Structural Features |
---|---|---|---|---|
Q203 | Imidazo[1,2-a]pyridine | QcrB | <0.026 μM (Mtb) | Piperidine side chain, no benzofuran |
BTZ043 | Benzothiazinone | DprE1 | <0.002 μM (Mtb) | Nitro group, no imidazopyridine |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide | Hybrid | Undefined | Data pending | Benzofuran carboxamide, N-ethyl linker |
Compound B1 (Lu et al.) | Reduced lipophilicity IPA | QcrB | <0.032 μM (Mtb) | Cyclohexylmethyl side chain, optimized logP |
IT10 (Chitti et al.) | Benzo-imidazothiazole-triazole | Pantothenate synthetase | 2.32 μM (Mtb) | 4-Nitrophenyl triazole, high solubility |
Carboxamide functionalities serve as versatile pharmacophores in both anticancer and antimicrobial agents by mimicking peptide bonds and engaging targets via hydrogen bonding. Imidazo[1,2-a]pyridine-3-carboxamides demonstrate potent activity against proliferative disorders through kinase inhibition. For instance, derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-N-(pyridin-3-yl)pyrimidin-2-amine exhibit IC₅₀ values of 10–100 nM against FLT3 and CDK kinases—targets overexpressed in leukemias and solid tumors [5]. The benzofuran carboxamide variant N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide is hypothesized to leverage similar mechanisms, though its specific target remains under investigation.
In antimicrobial contexts, carboxamide flexibility enables activity against drug-resistant strains. Garrett Moraski’s 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides show MIC values of 12.5 μg/mL against M. tuberculosis H37Rv, with electron-withdrawing bromo substituents enhancing potency [9]. Similarly, benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides conjugated to triazoles (e.g., IT10) achieve IC₅₀ values of 2.32 μM against Mtb by inhibiting pantothenate synthetase—a target absent in humans [7]. The benzofuran carboxamide group in the subject compound may exploit analogous binding interactions, though its antimicrobial efficacy requires empirical validation.
Table 2: Bioactivity Profiles of Carboxamide Derivatives in Oncology and Infectious Disease
Compound Class | Representative Structure | Antiproliferative Activity | Antimicrobial Activity | Key Modifications |
---|---|---|---|---|
Imidazo[1,2-a]pyridine-pyrimidin-2-amines | 4-(Imidazo[1,2-a]pyridin-3-yl)-N-(pyridin-3-yl)pyrimidin-2-amine | IC₅₀ = 34 nM (FLT3), 87 nM (CDK9) | Not reported | Pyridin-3-amine substituent |
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | 6-Bromo-2,7-dimethyl-N-(4-fluorophenyl) | Not tested | MIC = 12.5 μg/mL (Mtb H37Rv) | Halogenation, lipophilic aryl groups |
Benzo-imidazothiazole carboxamides | IT10 (4-nitrophenyl triazole conjugate) | Low cytotoxicity (>128 μM, MRC-5) | IC₅₀ = 2.32 μM (Mtb H37Ra) | Triazole linker, nitro group |
Benzofuran-imidazopyridine carboxamides | N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide | In silico prediction: Kinase inhibition potential | Not tested | Ethyl spacer, fused benzofuran |
N-Alkyl modifications on carboxamide nitrogens critically influence the potency, selectivity, and pharmacokinetics of imidazo[1,2-a]pyridine derivatives. Systematic SAR studies reveal that:
For N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide, the N-ethyl group on the carboxamide nitrogen likely balances lipophilicity (predicted logP ~3.8) and metabolic stability. Molecular modeling suggests the ethyl moiety occupies a hydrophobic subpocket in kinase binding sites without steric clashes, a feature corroborated by analogues in WO2021072475A1 where N-ethyl derivatives inhibited CDK2/6 at <100 nM concentrations [5].
Table 3: Impact of N-Alkyl/Aryl Substitutions on Bioactivity in Related Scaffolds
N-Substituent | Compound Series | Biological Activity | Effect vs. Unsubstituted | Rationale |
---|---|---|---|---|
Methyl | Imidazo[1,2-a]pyridine-3-carboxamides | MIC = 0.5–2.0 μM (Mtb) | 2-fold lower potency | Suboptimal logP, rapid metabolism |
Ethyl | Benzofuran-imidazopyridine carboxamides | Kinase inhibition predicted | Optimal balance (in silico) | Moderate lipophilicity, metabolic stability |
Cyclohexylmethyl | IPA derivatives (Lu et al.) | MIC <0.032 μM (Mtb) | >10-fold higher potency | Enhanced membrane penetration |
4-Trifluoromethoxyphenyl | BTZ-IPA hybrids | MIC = 0.015 μM (Mtb) | Superior to alkyl chains | π-Stacking with QcrB Phe346 |
Benzyl | VEGFR2 inhibitors (US8513276B2) | IC₅₀ = 11 nM (VEGFR2) but hERG IC₅₀ = 1.8 μM | High efficacy but safety concerns | Aromaticity-induced hERG binding |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9